N-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by its unique structure, which includes a butylphenyl group, an ethyl group, and a methylphenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Attachment of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylphenyl and methylphenylsulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-6-7-18-10-12-19(13-11-18)22-21(24)16-23(5-2)27(25,26)20-14-8-17(3)9-15-20/h8-15H,4-7,16H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIUPJINQDDALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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